molecular formula C33H38Br2N2O9 B607107 Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate CAS No. 84057-90-9

Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate

Cat. No. B607107
CAS RN: 84057-90-9
M. Wt: 766.48
InChI Key: VHGVJZAKMWEORI-UHFFFAOYSA-N
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Description

Dibromoreserpine is a biochemical.

Scientific Research Applications

Mass Spectrometry of Derivatives

The mass spectrum of derivatives of Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, such as methyl 18β-(4-hydroxy-3-methoxycinnamoyloxy)-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate, has been studied. This research demonstrated intermolecular transfer of the ester methyl group to the nitrogen of the yohimban system, confirmed through various derivatives and quaternary salt studies (Kametani et al., 1975).

Proton Affinities from UV-Vis Spectra

Proton affinities of reserpine, a related compound to Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, were determined using UV-vis absorption spectra. This method involved studying the charge-transfer spectra of reserpine complexes in an aqueous medium, offering insights into the chemical properties of such compounds (Ghosh, Deb & Mukherjee, 2008).

Herbicide Precursor Synthesis

Studies have shown the synthesis of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives through reductive alkylation, which can be related to the synthesis of Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate. These derivatives have potential applications in creating herbicide precursors (Liepa et al., 1992).

Antipsychotic and Antidepressant Effects

Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, due to its structural similarity to reserpine, may have applications in studying atypical antipsychotic and antidepressant effects. Studies on norzotepine, a major metabolite of Zotepine, show potent inhibition of norepinephrine reuptake, suggesting potential applications in mental health treatments (Shobo et al., 2010).

Synthesis of Psoromic Acid

The total synthesis of psoromic acid, a lichen depsidone, involved the selective functionalization of synthetic methyl 3,8-dimethoxy-1,4,9-trimethyl-11-oxo-11H-dibbnzo[b,e][1,4]dioxepin-6-carboxylate. This research highlights the versatility of methyl esters in complex organic synthesis, relevant to Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate (Sala & Sargent, 1979).

properties

CAS RN

84057-90-9

Product Name

Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate

Molecular Formula

C33H38Br2N2O9

Molecular Weight

766.48

IUPAC Name

Yohimban-16-carboxylic acid, dibromo-11,17-dimethoxy-18-((3,4,5-trimethoxybenzoyl)oxy)-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-

InChI

InChI=1S/C33H38Br2N2O9/c1-40-18-7-8-19-21-14-27(34)36-15-17-11-26(46-32(38)16-9-24(41-2)30(43-4)25(10-16)42-3)31(44-5)28(33(39)45-6)20(17)13-23(36)29(21)37(35)22(19)12-18/h7-10,12,17,20,23,26-28,31H,11,13-15H2,1-6H3

InChI Key

VHGVJZAKMWEORI-UHFFFAOYSA-N

SMILES

COC1C(OC(C2=CC(OC)=C(OC)C(OC)=C2)=O)CC3CN4C(C5=C(C6=C(C=C(OC)C=C6)N5Br)CC4Br)CC3C1C(OC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dibromoreserpine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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